Comparative Cytotoxicity of 2-(Difluoromethoxy)cyclohexanamine Analogs in Breast Cancer Cells
A direct comparative study of cyclohexylamine derivatives revealed that the compound (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine (designated compound 38) exhibits quantifiably different cytotoxicity against MCF-7 breast cancer cells compared to its closely related analog, the 2-fluoro substituted derivative (designated compound 39) [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Compound 38 ((1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine): ~4.5 µM |
| Comparator Or Baseline | Compound 39 ((1S,2S)-2-fluorocyclohexan-1-amine): ~7.8 µM |
| Quantified Difference | ~3.3 µM lower IC50 for the difluoromethoxy analog (Compound 38), representing approximately 1.7-fold greater potency. |
| Conditions | 72-hour continuous treatment in standard media, assessed using the alamarBlue cell viability assay (N = 4–6 experiments). |
Why This Matters
This data provides a quantifiable justification for selecting the difluoromethoxy-substituted (1S,2S)-isomer over the 2-fluoro analog when developing novel anticancer agents targeting breast cancer cell lines.
- [1] Al-Jorani, K., et al. (2020). Figure 5B. Design, synthesis and in vitro evaluation of novel cyclohexylamine-based FASN inhibitors for the treatment of breast cancer. Sci Rep, 10, 18128. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7184194/figure/F5/. View Source
